Tetraiodoethylene

Overview

Description

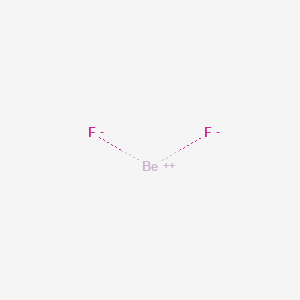

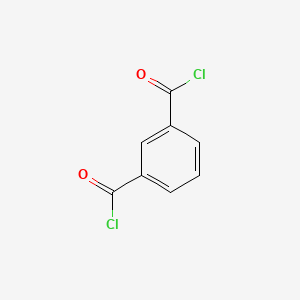

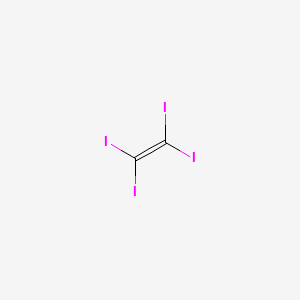

Tetraiodoethylene, also known as this compound, is a useful research compound. Its molecular formula is C2I4 and its molecular weight is 531.64 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetraphenylenes Synthesis

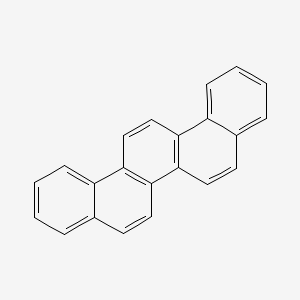

Tetraphenylenes, derived from substances like tetraiodoethylene, are significant in various fields including materials science, supramolecular chemistry, and asymmetric catalysis. A study by Jiang et al. (2016) demonstrates an efficient approach for synthesizing tetraphenylenes using palladium-catalyzed C-H activation. This method enables the production of various substituted tetraphenylenes and is practical for large-scale synthesis.

Electromechanical Actuators

Tetra(2,3-thienylene), closely related to this compound, has been investigated for its use in single polymeric electromechanical actuators. Marsella et al. (2002) found that this compound can undergo redox-induced dimensional changes, making it suitable for use in electromechanical systems (Marsella et al., 2002).

Fungistatic Activity

This compound has been studied for its high fungistatic activity. Research by Muirhead (1949) explored the antifungal properties of this compound, finding it effective due to the presence of positive iodine in the molecule (Muirhead, 1949).

Graphene Doping

Tetracyanoethylene, which shares structural similarities with this compound, has been used to dope graphene for enhancing electrocatalytic activity. Shen et al. (2016) showed that doping graphene with tetracyanoethylene improves its efficiency in oxygen reduction reactions (Shen et al., 2016).

Luminescent Properties

Co-crystals of this compound with azaphenanthrenes have been synthesized to study their luminescent properties. Cui, Su, and Jin (2020) demonstrated that these co-crystals exhibit distinct luminescence, which could be valuable in developing new luminescent materials (Cui, Su, & Jin, 2020).

CO2 Adsorption

Tetraethylenepentamine, which can be derived from similar processes as this compound, has been modified for improved CO2 adsorption. Jo et al. (2014) showed that modifying tetraethylenepentamine improves its CO2 adsorption capabilities, important for applications in environmental technology (Jo et al., 2014).

Safety and Hazards

Tetraiodoethylene may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, it is recommended to rinse cautiously with water for several minutes .

Mechanism of Action

- Its primary targets are not well-documented, but it has been used historically as an antiseptic and a component in pesticide and fungicide formulations .

- Absorption : TIE is a yellow crystalline solid, soluble in benzene and chloroform, but insoluble in water .

Target of Action

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Tetraiodoethylene plays a role in biochemical reactions primarily due to its iodine content. It interacts with various enzymes and proteins, often through halogen bonding, which can influence the activity of these biomolecules. For example, this compound reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminethis compound . These interactions can alter the structure and function of the proteins involved, potentially affecting biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, turning brown and emitting a characteristic odor . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Properties

IUPAC Name |

1,1,2,2-tetraiodoethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2I4/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQURDGVBSSDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(I)I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042462 | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-92-8 | |

| Record name | Tetraiodoethylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraiodoethylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, 1,1,2,2-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodoethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of tetraiodoethylene?

A1: this compound has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Several spectroscopic techniques have been employed, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from this compound exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].

- Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study this compound in various states. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of this compound with other molecules, such as halide anions, in solution. []

Q3: What is unique about the bonding interactions of this compound?

A3: this compound is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]

Q4: How does halogen bonding with this compound influence crystal packing?

A4: Halogen bonds involving this compound play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:

- Extended Chains: Observed in cocrystals of this compound with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []

- Two-Dimensional Layers: Seen in cocrystals of this compound with triphenylphosphine selenide. []

- Three-Dimensional Frameworks: Observed in cocrystals of this compound with 1,4-diisocyanobenzene. []

Q5: Can you give an example of how this compound has been used in crystal engineering?

A5: this compound has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.

Q6: Can this compound be polymerized?

A6: Yes, this compound can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []

Q7: Has this compound shown any historical relevance in fungistatic applications?

A7: Early research investigated the fungistatic activity of this compound. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []

Q8: How is computational chemistry used to understand this compound and its interactions?

A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:

- Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by this compound. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []

- Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.